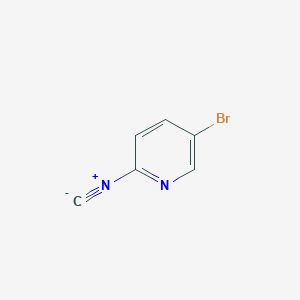

5-Bromo-2-isocyanopyridine

Description

5-Bromo-2-isocyanopyridine is a heterocyclic compound featuring a pyridine ring substituted with a bromine atom at position 5 and an isocyano group (-NC) at position 2. The bromine atom contributes to electrophilic reactivity, while the isocyano group, a strong electron-withdrawing moiety, enhances the compound’s utility in coordination chemistry and cross-coupling reactions. This structural combination makes it valuable in pharmaceutical synthesis, ligand design, and materials science .

Properties

CAS No. |

255842-13-8 |

|---|---|

Molecular Formula |

C6H3BrN2 |

Molecular Weight |

183.01g/mol |

IUPAC Name |

5-bromo-2-isocyanopyridine |

InChI |

InChI=1S/C6H3BrN2/c1-8-6-3-2-5(7)4-9-6/h2-4H |

InChI Key |

FPICNEMRIRJOMZ-UHFFFAOYSA-N |

SMILES |

[C-]#[N+]C1=NC=C(C=C1)Br |

Canonical SMILES |

[C-]#[N+]C1=NC=C(C=C1)Br |

Origin of Product |

United States |

Comparison with Similar Compounds

Substituent Effects: Isocyano vs. Halogens and Alkoxy Groups

Key Comparisons:

- 5-Bromo-2-methoxy-3-methylpyridine (): Structure: Methoxy (electron-donating) and methyl groups at positions 2 and 3, respectively. Reactivity: Methoxy groups direct electrophilic substitution to specific ring positions, contrasting with the isocyano group’s electron-withdrawing nature. Applications: Preferred in agrochemical synthesis due to stability under acidic conditions .

- 5-Bromo-2-(2-methoxyphenyl)pyridine (): Structure: A bulky 2-methoxyphenyl group at position 2. Reactivity: Steric hindrance limits accessibility for nucleophilic attacks, unlike the smaller isocyano group in 5-Bromo-2-isocyanopyridine. Applications: Used in catalytic asymmetric synthesis for chiral ligand frameworks .

Data Table 1: Substituent-Driven Properties

| Compound | Substituent (Position) | Electron Effect | Key Reactivity | Applications |

|---|---|---|---|---|

| This compound | -NC (2), Br (5) | Strongly EWG | Cross-couplings, ligand synthesis | Pharmaceuticals, coordination complexes |

| 5-Bromo-2-Iodopyridine | I (2), Br (5) | Moderate EWG | Sequential halogen exchange | Biaryl drug intermediates |

| 5-Bromo-2-methoxy-3-methylpyridine | OMe (2), Me (3) | EWG/EDG mix | Electrophilic substitution | Agrochemicals |

Positional Isomerism: Bromine Placement

This compound vs. 3-Bromo-5-methoxypyridine ():

- Positional Impact: Bromine at position 5 (target compound) vs. position 3 ().

- Electronic Effects: Bromine at position 5 in the target compound creates a meta-directing effect, while position 3 bromine in 3-Bromo-5-methoxypyridine alters regioselectivity in substitutions.

- Applications: Position 5 bromine is advantageous in meta-substituted drug scaffolds, whereas position 3 bromine is used in ortho-functionalized materials .

Heterocycle Core: Pyridine vs. Pyrimidine

5-Bromo-2-isopropoxypyrimidine ():

- Structural Differences: Pyrimidine core (two nitrogen atoms) vs. pyridine (one nitrogen). Reactivity: Pyrimidines undergo nucleophilic attacks more readily due to additional electron-deficient sites. Applications: Pyrimidine derivatives are common in antiviral agents, while pyridine-based compounds like this compound excel in metal-catalyzed reactions .

Data Table 2: Heterocycle Comparison

| Compound | Core Structure | Nitrogen Atoms | Key Reactivity | Applications |

|---|---|---|---|---|

| This compound | Pyridine | 1 | Cross-couplings, ligand formation | Drug synthesis, catalysis |

| 5-Bromo-2-isopropoxypyrimidine | Pyrimidine | 2 | Nucleophilic substitution | Antiviral agents, nucleotide analogs |

Halogen Variation: Bromine vs. Chlorine/Iodine

5-Bromo-2-chloro-4-methoxypyridine ():

- Halogen Effects: Bromine (larger atomic size, lower electronegativity) vs. chlorine (smaller, higher electronegativity).

- Reactivity: Bromine’s polarizability enhances oxidative addition in cross-couplings compared to chlorine.

- Applications: Brominated analogs are preferred in Pd-catalyzed reactions, while chlorinated derivatives suit SNAr reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.